Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate
CAS No.:
Cat. No.: VC15917724
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17NO3 |
---|---|
Molecular Weight | 259.30 g/mol |
IUPAC Name | methyl 2-(6-ethyl-2-methylquinolin-4-yl)oxyacetate |
Standard InChI | InChI=1S/C15H17NO3/c1-4-11-5-6-13-12(8-11)14(7-10(2)16-13)19-9-15(17)18-3/h5-8H,4,9H2,1-3H3 |
Standard InChI Key | OHGFEWFWMGBMMF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)OC |
Introduction
Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate is an organic compound with the molecular formula CHNO. It features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an ethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring, as well as an ester functional group derived from acetic acid .
Synthesis and Chemical Behavior
The synthesis of Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate typically involves several steps, although specific detailed synthesis protocols are not widely documented in the available literature. The chemical behavior of this compound can be influenced by its functional groups, including the ester and quinoline moieties, which may participate in various chemical reactions such as hydrolysis or nucleophilic substitution.
Biological Activities and Potential Applications
Compounds containing quinoline structures are known for various pharmacological effects, including antimicrobial and antimalarial activities. While specific biological activities of Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate are not extensively documented, its structural similarity to other quinoline derivatives suggests potential applications in medicinal chemistry, particularly in areas such as antimicrobial research .
Comparison with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 6-methoxyquinoline-4-carboxylate | Methoxy group at position 6 | Enhances solubility |
Ethyl 2-(6-chloroquinolin-4-yloxy)acetate | Chlorine substitution | Increases reactivity |
Methyl 8-hydroxyquinoline | Hydroxyl group | Provides chelation properties |
Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate | Ethyl and methyl substituents on quinoline, ester group | Potential for unique biological activity and solubility profile |
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